Thiamphenicol glycinate acetylcysteine

Antibiotic Aerosol Therapy Pneumonia

Standard physical mixtures of thiamphenicol + NAC fail to replicate TGA's lung-targeted synergy. This single-molecule glycinate ester solves two key pain points: antibiotic-induced biofilm formation and poor aerosol delivery. - **Distinctive PK:** Lung-to-serum ratio of 5 at 12h post-inhalation. - **Biofilm neutralization:** Reverses thiamphenicol-driven biofilm in S. aureus & K. pneumoniae (87.5% cure rate in biofilm-associated infections). - **Supply ready:** Multiple pack sizes available for R&D and preclinical inhalation studies.

Molecular Formula C19H27Cl2N3O9S2
Molecular Weight 576.5 g/mol
CAS No. 20192-91-0
Cat. No. B12773439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamphenicol glycinate acetylcysteine
CAS20192-91-0
Molecular FormulaC19H27Cl2N3O9S2
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O
InChIInChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1
InChIKeyPEGBMQRZXOKYCO-XGBIXHFLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiamphenicol Glycinate Acetylcysteine (TGA) Overview


Thiamphenicol glycinate acetylcysteine (TGA; CAS 20192-91-0) is a molecular combination of a broad-spectrum antibiotic, thiamphenicol, and a mucolytic agent, N-acetylcysteine (NAC). It is formulated as a water-soluble ester designed for both systemic administration and local action via inhalation . This prodrug design allows for the rapid release of the active antibiotic and mucolytic components at the site of infection, making it a specialized therapeutic option primarily for respiratory tract infections characterized by mucus hypersecretion and biofilm formation [1].

Why TGA Is Not Interchangeable


Simply co-administering thiamphenicol and N-acetylcysteine (NAC) does not replicate the therapeutic profile of the single-molecule TGA. The glycinate esterification in TGA is a critical design feature that confers high water solubility, enabling efficient aerosol delivery and rapid systemic utilization, which is not guaranteed with a physical mixture of its components . Furthermore, the specific combination in TGA has been shown to achieve unique pharmacokinetic advantages, such as a lung-to-serum concentration ratio of 5 at 12 hours, and a distinct ability to neutralize biofilm formation induced by the antibiotic alone, a benefit not observed with separate administration [1][2]. This inherent molecular synergy differentiates TGA from generic alternatives and is essential for its targeted efficacy in complex respiratory infections.

Quantitative Evidence for TGA


Superior Survival in Pneumonia Model

In an experimental mouse model of S. pyogenes pneumonia, aerosolized TGA demonstrated significantly better in vivo efficacy compared to its closest analog, aerosolized thiamphenicol glycinate hydrochloride (TG). The difference was most pronounced in the survival rate . The study also compared TGA to other standard-of-care antibiotics.

Antibiotic Aerosol Therapy Pneumonia

High Cure Rate in Biofilm-Associated Infections

A clinical study evaluated the efficacy of sequential (IM/aerosol) TGA therapy in patients with recurrent upper respiratory tract infections. Among the 24 patients with infections demonstrated to be sustained by bacterial biofilms via Scanning Electron Microscopy, sequential therapy with TGA resulted in a high rate of clinical and bacteriological cure [1].

Biofilm Respiratory Infection Clinical Trial

Neutralizes Antibiotic-Induced Biofilm Formation

A 2024 study assessing the antibiofilm activity of thiamphenicol and TGA found that thiamphenicol alone paradoxically increased biofilm formation in some resistant strains of S. aureus and K. pneumoniae. Crucially, the combination product TGA, containing N-acetylcysteine, neutralized this detrimental effect [1]. This highlights a key advantage of the fixed-dose combination over the antibiotic alone.

Antibiofilm Staphylococcus aureus Klebsiella pneumoniae

Prolonged Lung Tissue Penetration

A pharmacokinetic study in experimentally infected guinea pigs assessed the serum and lung concentrations of thiamphenicol after a single 15 mg/kg subcutaneous dose of TGA. The results showed a significant and sustained accumulation of the active antibiotic in the target organ [1].

Pharmacokinetics Lung Penetration Aerosol

Broad Antibacterial Spectrum

A comparative in vitro study determined the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of TGA and its analog TG against a panel of common respiratory pathogens. The study found that the antibacterial activity of both compounds was comparable to that of amoxicillin plus clavulanic acid and other modern antibiotics .

MIC MBC Respiratory Pathogens

Faster Pulmonary Bacterial Clearance

In a guinea pig model of H. influenzae pulmonary infection, the time to achieve significant bacterial clearance from the lungs was compared between TGA and several other antibiotics. The TGA group showed a statistically significant reduction in lung bacterial counts at an earlier time point compared to the control and other treatment groups .

Pharmacodynamics Pulmonary Clearance H. influenzae

TGA Application Scenarios


Aerosolized Therapy for Mucus Hypersecretion

Based on its demonstrated in vivo efficacy in pneumonia models and its rapid pulmonary clearance, TGA is optimally deployed as an aerosolized treatment for acute and exacerbated chronic bronchitis, tracheobronchitis, and other lower respiratory tract infections where mucus plugging is a significant factor . The mucolytic action of NAC combined with the rapid tissue penetration of thiamphenicol provides a dual mechanism of action that directly addresses both the infection and its sequelae.

Biofilm-Associated Upper Respiratory Infections

The specific ability of TGA to neutralize antibiotic-induced biofilm formation and achieve a high cure rate (87.5%) in patients with biofilm-associated infections makes it a strong candidate for recurrent or refractory upper respiratory conditions such as chronic rhinosinusitis, otitis media, and pharyngotonsillitis, particularly when biofilm involvement is suspected or confirmed [1]. The sequential (IM/aerosol) regimen allows for high initial systemic levels followed by sustained local therapy.

Inhalation Therapy Alternative

The favorable pharmacokinetic profile of TGA, specifically its high lung-to-serum concentration ratio, supports its use as a targeted inhalation therapy [2]. This route of administration can potentially reduce systemic exposure and associated adverse events while delivering a high concentration of the drug directly to the site of infection. This is a key differentiator from purely systemic antibiotic therapies.

Antibiofilm Research Tool

The paradoxical finding that thiamphenicol can increase biofilm formation in certain pathogens, while TGA neutralizes this effect, positions TGA as a valuable research tool [3]. It can be used to study the mechanisms of biofilm induction by antibiotics and the synergistic or antagonistic effects of combining mucolytics with antimicrobials. This is particularly relevant for in vitro and in vivo studies on S. aureus and K. pneumoniae.

Technical Documentation Hub

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55 linked technical documents
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